2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It helps in understanding its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antimalarial Activity
Background:: Malaria remains a global health concern, and effective chemotherapy is crucial for controlling the disease. Unfortunately, resistance to existing antimalarial drugs, such as chloroquine, has hindered eradication efforts.
Research Findings::- The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold shows promise as a model for developing novel antimalarial agents .
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Background:: Targeting the non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding pocket is essential for combating HIV-1.
Research Findings::- These compounds were developed based on structure-based drug design, focusing on the tolerant region II of the NNRTIs binding pocket .
Organic Light-Emitting Diodes (OLEDs)
Background:: Organic materials play a crucial role in OLEDs, which are used in displays and lighting.
Research Findings::Synthesis of Novel Substituted Thieno[2,3-d]pyrimidines
Background:: Efficient synthetic methods are essential for accessing diverse chemical scaffolds.
Research Findings::Mechanism of Action
Target of Action
The compound, also known as ChemDiv3_002776, is a heterocyclic compound . It is known to inhibit a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and apoptosis.
Mode of Action
ChemDiv3_002776 interacts with its targets by forming a stable, irreversible bond with the target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Pharmacokinetics
The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS3/c24-15-14-11-7-4-8-12(11)26-16(14)21-17(20-15)25-9-13-22-23-18(27-13)19-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONMMHJDRWDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=NN=C(S4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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